Prostaglandin F3alpha
Prostaglandin F3alpha
PGF3α is a COX product of EPA. The biosynthesis of PGF3α from EPA was demonstrated in vitro in human and rabbit ocular tissues. It has only 25% affinity at the ovine luteal FP receptor compared to PGF2α.2
Prostaglandin F3alpha is a prostaglandin Falpha that is prosta-5,13,17-trien-1-oic acid carrying three hydroxy substituents at positions 9alpha, 11alpha and 15. It is a conjugate acid of a prostaglandin F3alpha(1-).
PGF3alpha, also known as PGF3A or PGF3α, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF3ALPHA is considered to be an eicosanoid lipid molecule. PGF3alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF3alpha has been primarily detected in urine. Within the cell, PGF3ALPHA is primarily located in the membrane (predicted from logP) and cytoplasm.
Prostaglandin F3alpha is a prostaglandin Falpha that is prosta-5,13,17-trien-1-oic acid carrying three hydroxy substituents at positions 9alpha, 11alpha and 15. It is a conjugate acid of a prostaglandin F3alpha(1-).
PGF3alpha, also known as PGF3A or PGF3α, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF3ALPHA is considered to be an eicosanoid lipid molecule. PGF3alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF3alpha has been primarily detected in urine. Within the cell, PGF3ALPHA is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
745-64-2
VCID:
VC21236282
InChI:
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
SMILES:
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
352.5 g/mol
Prostaglandin F3alpha
CAS No.: 745-64-2
Cat. No.: VC21236282
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | PGF3α is a COX product of EPA. The biosynthesis of PGF3α from EPA was demonstrated in vitro in human and rabbit ocular tissues. It has only 25% affinity at the ovine luteal FP receptor compared to PGF2α.2 Prostaglandin F3alpha is a prostaglandin Falpha that is prosta-5,13,17-trien-1-oic acid carrying three hydroxy substituents at positions 9alpha, 11alpha and 15. It is a conjugate acid of a prostaglandin F3alpha(1-). PGF3alpha, also known as PGF3A or PGF3α, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF3ALPHA is considered to be an eicosanoid lipid molecule. PGF3alpha is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF3alpha has been primarily detected in urine. Within the cell, PGF3ALPHA is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 745-64-2 |
| Molecular Formula | C20H32O5 |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
| Standard InChI Key | SAKGBZWJAIABSY-SAMSIYEGSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
| SMILES | CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
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